molecular formula C12H16N2O B10843017 3-Dimethylaminomethyl-1-methyl-1H-indol-4-ol

3-Dimethylaminomethyl-1-methyl-1H-indol-4-ol

Cat. No.: B10843017
M. Wt: 204.27 g/mol
InChI Key: QOWUCENJFGRMQC-UHFFFAOYSA-N
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Description

3-Dimethylaminomethyl-1-methyl-1H-indol-4-ol is a synthetic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dimethylaminomethyl-1-methyl-1H-indol-4-ol typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include a suitable phenylhydrazine derivative and a methyl-substituted ketone. The reaction is usually carried out in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Dimethylaminomethyl-1-methyl-1H-indol-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the indole ring .

Scientific Research Applications

3-Dimethylaminomethyl-1-methyl-1H-indol-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Dimethylaminomethyl-1-methyl-1H-indol-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The indole ring structure allows it to bind to various biological targets, influencing cellular processes and signaling pathways. This binding can result in either activation or inhibition of the target, depending on the specific context .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Lysergic acid diethylamide (LSD): A potent hallucinogen with a similar indole structure.

Uniqueness

3-Dimethylaminomethyl-1-methyl-1H-indol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

3-[(dimethylamino)methyl]-1-methylindol-4-ol

InChI

InChI=1S/C12H16N2O/c1-13(2)7-9-8-14(3)10-5-4-6-11(15)12(9)10/h4-6,8,15H,7H2,1-3H3

InChI Key

QOWUCENJFGRMQC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC=C2O)CN(C)C

Origin of Product

United States

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